4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-(tetrahydro-2H-pyran-3-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, including anticancer and antiviral agents.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronate complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(methyl)-1,3,2-dioxaborolane
Comparison: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is unique due to its tetrahydro-2H-pyran-3-yl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific reactions, particularly those requiring bulky substituents to enhance selectivity and reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-3-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXAADPZJBSVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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